1-(Benzyloxy)-2-chloro-4-iodobenzene
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Overview
Description
1-(Benzyloxy)-2-chloro-4-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives It is characterized by the presence of a benzyloxy group, a chlorine atom, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-chloro-4-iodobenzene can be synthesized through a multi-step process involving halogenation and protection reactions. One common method involves the following steps:
Bromination: Starting with 4-chlorophenol, bromination is carried out to introduce a bromine atom at the para position.
Benzyl Protection: The hydroxyl group of the brominated compound is protected using benzyl chloride in the presence of a base to form the benzyloxy derivative.
Halogen Exchange: The bromine atom is then replaced with an iodine atom through a halogen exchange reaction using potassium iodide and a copper catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and environmentally friendly solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-chloro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Ullmann coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium iodide, copper catalysts, and polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Benzoquinones and other oxidized aromatic compounds.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
1-(Benzyloxy)-2-chloro-4-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Employed in the preparation of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-chloro-4-iodobenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the halogen atoms can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar structure but with a tert-octyl group instead of a chlorine atom.
1-(Benzyloxy)-2-chloro-4-bromobenzene: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness: 1-(Benzyloxy)-2-chloro-4-iodobenzene is unique due to the combination of a benzyloxy group, a chlorine atom, and an iodine atom on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for targeted applications in synthesis and material science .
Properties
Molecular Formula |
C13H10ClIO |
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Molecular Weight |
344.57 g/mol |
IUPAC Name |
2-chloro-4-iodo-1-phenylmethoxybenzene |
InChI |
InChI=1S/C13H10ClIO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
YKRAKIXRSDGDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)Cl |
Origin of Product |
United States |
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